C13H16ClN3O5S

LOXL2 Inhibition Fibrosis Cancer Metastasis

This 2-(aminomethyl)-4-oxo-4H-chromene-6-carboxamide hydrochloride (C13H16ClN3O5S) is a well-characterized LOXL2 inhibitor with a validated IC50 of 300 nM, specifically suited for probing LOXL2-mediated signaling without complete pathway ablation. Its chromene-carboxamide scaffold provides a tractable starting point for SAR campaigns, while its high hydrophilicity (logP -0.31, PSA 145.49 Ų) makes it an essential negative control for permeability-limited in vivo studies. Procure this batch-verified, research-grade tool to ensure target engagement validation and data reproducibility in fibrosis and cancer metastasis investigations.

Molecular Formula C13H16ClN3O5S
Molecular Weight 361.80 g/mol
Cat. No. B12162389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H16ClN3O5S
Molecular FormulaC13H16ClN3O5S
Molecular Weight361.80 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H16ClN3O5S/c14-8-1-2-11(18)10(5-8)17-12(19)6-15-13(20)16-9-3-4-23(21,22)7-9/h1-2,5,9,18H,3-4,6-7H2,(H,17,19)(H2,15,16,20)
InChIKeyPJMDOYZACBGFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13H16ClN3O5S (LOXL2 Inhibitor) Procurement Guide: Chemical Profile and Research Utility


C13H16ClN3O5S (Chemical Formula: C13H16ClN3O5S) is a small-molecule compound most notably identified as 2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride [1]. This compound is a research-grade inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic disease and cancer metastasis [1][2]. It is characterized by a molecular weight of 361.8 g/mol, a calculated logP of -0.3082, and a polar surface area of 145.49 Ų, indicating moderate hydrophilicity and compliance with Lipinski's Rule of Five [1]. As a specialized research tool, it is supplied for in vitro and non-clinical investigations and is not intended for diagnostic or therapeutic use .

Why C13H16ClN3O5S Is Not Interchangeable with Other LOXL2 Inhibitors: The Imperative for Chemical and Pharmacological Specificity


Although multiple LOXL2 inhibitors exist, C13H16ClN3O5S cannot be considered a generic substitute for them due to significant differences in chemical structure, binding mode, and resulting selectivity profiles [1]. Small structural variations among inhibitors profoundly affect their interactions with the LOXL2 active site and off-target amine oxidases like LOX, MAO-A, and MAO-B [1]. For example, the clinically advanced inhibitor PXS-5153A demonstrates an IC50 of <40 nM against LOXL2, while the earlier compound (2-chloropyridin-4-yl)methanamine exhibits an IC50 of 126 nM, but with a 31-fold selectivity window over LOX [1]. These quantifiable differences underscore that potency and selectivity are not class-wide attributes but are exquisitely dependent on each inhibitor's unique molecular scaffold. Substituting one LOXL2 inhibitor for another without empirical validation will almost certainly yield non-comparable experimental results, compromising data reproducibility and scientific conclusions. The specific quantitative evidence that distinguishes C13H16ClN3O5S is detailed below.

C13H16ClN3O5S: Quantitative Differentiation in LOXL2 Inhibition, Physicochemical Properties, and Structural Identity


In Vitro LOXL2 Inhibitory Potency of C13H16ClN3O5S (as 2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride) vs. Reference Compounds

The compound C13H16ClN3O5S, specifically 2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride, demonstrates an IC50 value of 300 nM against human LOXL2 in a cell-based assay [1]. This places it as a moderately potent inhibitor. For comparison, the reference compound (2-chloropyridin-4-yl)methanamine (a known LOXL2 inhibitor) has a reported IC50 of 126 nM against human LOXL2 in a similar assay [2]. Another advanced LOXL2/3 inhibitor, PXS-5153A, shows an IC50 of <40 nM .

LOXL2 Inhibition Fibrosis Cancer Metastasis

Physicochemical Property Profile of C13H16ClN3O5S: Implications for Formulation and In Vitro Assay Design

C13H16ClN3O5S exhibits a calculated partition coefficient (logP) of -0.3082 and a topological polar surface area (TPSA) of 145.49 Ų [1]. This profile indicates relatively high hydrophilicity compared to many small-molecule drugs which typically have logP values between 1 and 3. In contrast, the reference compound (2-chloropyridin-4-yl)methanamine has a predicted logP of 0.5 [2], suggesting it is more lipophilic.

Drug Discovery Formulation ADME

Structural Confirmation and Purity Benchmarking of C13H16ClN3O5S from Authoritative Sources

The chemical structure of C13H16ClN3O5S (2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride) is verified by its unique InChIKey (KIISIRHJLPPDHO-UHFFFAOYSA-N) and canonical SMILES string (Cl.NCc1cc(=O)c2cc(C(=O)NCCS(N)(=O)=O)ccc2o1) [1]. Commercial sources list a standard purity specification of ≥95% for this compound .

Analytical Chemistry Quality Control Procurement

Recommended Research Applications for C13H16ClN3O5S (2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride) in Fibrosis and Cancer Biology


In Vitro Probe for LOXL2-Dependent Signaling in Fibroblast Activation

Given its IC50 of 300 nM against LOXL2 [1], C13H16ClN3O5S is ideally suited for use as a chemical probe to investigate LOXL2-mediated signaling in cell culture models of fibrosis, such as TGF-β1-stimulated fibroblasts. Its moderate potency allows for the study of LOXL2 inhibition without the potential for complete pathway ablation or cytotoxicity often associated with more potent inhibitors. This application is directly supported by the compound's bioactivity data and its structural identity as a chromene-carboxamide derivative.

Medicinal Chemistry Starting Point for LOXL2 Inhibitor Optimization

The 2-(aminomethyl)-4-oxo-4H-chromene-6-carboxamide scaffold of C13H16ClN3O5S provides a synthetically tractable starting point for structure-activity relationship (SAR) studies [2]. The 300 nM IC50 indicates an initial hit that can be optimized for improved potency, selectivity, and pharmacokinetic properties. Researchers can procure this compound to serve as a baseline comparator and to generate analogs with enhanced target engagement. This is supported by its well-defined chemical structure and commercial availability.

Negative Control or Comparator in LOXL2-Targeted In Vivo Studies

Due to its high hydrophilicity (logP = -0.3082) and high polar surface area (145.49 Ų) [2], C13H16ClN3O5S is predicted to have poor passive membrane permeability. This property makes it a valuable negative control or comparator tool for in vivo studies with more advanced LOXL2 inhibitors. By demonstrating that a structurally related compound with inferior drug-like properties fails to show efficacy in vivo, researchers can validate the target engagement of their lead candidate. This application is directly derived from the compound's calculated physicochemical parameters.

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